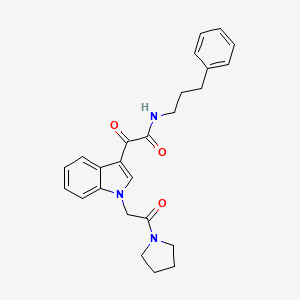

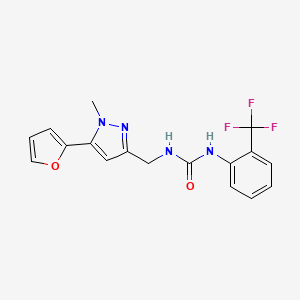

![molecular formula C7H5F3N4 B2548519 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1211578-87-8](/img/structure/B2548519.png)

6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the molecular formula C6H5F3N2 . It has an average mass of 162.113 Da and a monoisotopic mass of 162.040482 Da .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine”, has been reported in the literature . These compounds were synthesized based on scaffold hopping and computer-aided drug design . The synthesis involved the refluxing of various 5-aminopyrazoles with differently substituted trifluoromethyl-β-diketones in glacial acetic acid .Molecular Structure Analysis

The molecular structure of “6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” consists of a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 6-position and an amine group at the 3-position .Applications De Recherche Scientifique

- Crop Protection : TFMP derivatives play a crucial role in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl . Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Clinical Trials : Several TFMP derivatives are used in the pharmaceutical industry. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are undergoing clinical trials .

- Market-Approved Products : Two veterinary products containing the TFMP moiety have been granted market approval .

- One-Pot Synthesis : 6-(Trifluoromethyl)-3-pyridinamine serves as a substrate in a one-pot synthesis of the corresponding 7-aza-indole .

- Antimicrobial Potential : Novel pyrazolo[3,4-b]pyridines containing TFMP moieties have been synthesized and investigated for antimicrobial activity. These compounds bear benzenesulfonamide and electron-releasing or electron-withdrawing groups .

Agrochemicals

Pharmaceuticals

Veterinary Applications

Intermediate Synthesis

Functional Materials

Mécanisme D'action

While the specific mechanism of action for “6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is not mentioned in the search results, pyrazolo[3,4-b]pyridine derivatives have been studied as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Orientations Futures

The future directions for research on “6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” and related compounds could involve further exploration of their potential as TRK inhibitors . This could include studies to optimize their synthesis, evaluate their biological activity, and investigate their mechanism of action .

Propriétés

IUPAC Name |

6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)4-2-1-3-5(11)13-14-6(3)12-4/h1-2H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVUCFMMMBIQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NNC(=C21)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |

CAS RN |

1211578-87-8 |

Source

|

| Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)

![1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2548442.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548444.png)

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)